molecular formula C8H5ClF2O B045447 2'-Chloro-4',5'-difluoroacetophenone CAS No. 121872-94-4

2'-Chloro-4',5'-difluoroacetophenone

Cat. No.: B045447
CAS No.: 121872-94-4
M. Wt: 190.57 g/mol
InChI Key: BNODNMUCMFITCS-UHFFFAOYSA-N
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Description

2’-Chloro-4’,5’-difluoroacetophenone is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Safety and Hazards

The compound is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals .

Mechanism of Action

Target of Action

It has been used in the synthesis of various pharmaceutical compounds , suggesting that its targets could be diverse depending on the final compound it is used to synthesize.

Mode of Action

It is known to be a vital intermediate in the synthesis of certain pharmaceutical compounds . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical reactions involved in these synthesis processes.

Biochemical Pathways

As an intermediate in pharmaceutical synthesis, it likely participates in various biochemical reactions that lead to the formation of the final therapeutic compounds .

Result of Action

As an intermediate in the synthesis of pharmaceutical compounds, its effects would be seen in the therapeutic action of these final compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Chloro-4’,5’-difluoroacetophenone can be synthesized through the Friedel-Crafts acylation of 1-chloro-3,4-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 2’-Chloro-4’,5’-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and optimizing yield .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’,5’-difluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,5-difluorobenzoic acid
  • 2-Chloro-2,2-difluoroacetophenone
  • 2-Bromo-4,5-difluoroacetophenone

Uniqueness

2’-Chloro-4’,5’-difluoroacetophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNODNMUCMFITCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371399
Record name 2'-Chloro-4',5'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121872-94-4
Record name 2'-Chloro-4',5'-difluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-4',5'-difluoroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

23.6 g (0.3 mol) of acetyl chloride was added to a mixture comprising 29.7 g (0.2 mol) of 1-chloro-3,4-difluorobenzene and 40.0 g (0.3 mol) of aluminum chloride at a temperature of from 20° to 40° C. Then, the mixture was stirred at 120° C. for two hours. While still being hot, the mixture was poured on 250 g of ice, and the separated oil was extracted with ethylene chloride. The extract was neutralized and washed with water, and the solvent was distilled off under reduced pressure to obtain 31.2 g (yield: 82%) of 2-chloro-4,5-difluoroacetophenone. This compound was analyzed, and the analytical values were as follows.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to the process disclosed in EP-A2-303,291, 2-chloro-4,5-difluorobenzoic acid is prepared by acylating 1-chloro-3,4-difluorobenzene to give 2-chloro-4,5-difluoroacetophenone with a yield of 82% of theory and then oxidizing with sodium hypochlorite to 2-chloro-4,5-difluorobenzoic acid in a yield of 85.1% of theory. The total yield of this process thus only amounts to about 70% of theory, relative to the 1-chloro-3,4-difluorobenzene as the starting material. It is further a disadvantage of this process that, according to the illustrative example, the acylation must be carried out at a temperature of 120° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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